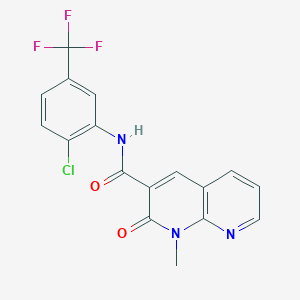

![molecular formula C15H14N6O B2912373 4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide CAS No. 380196-90-7](/img/structure/B2912373.png)

4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

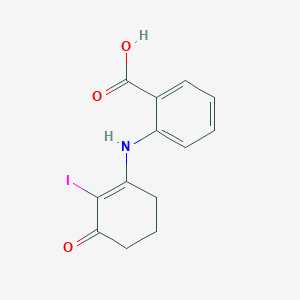

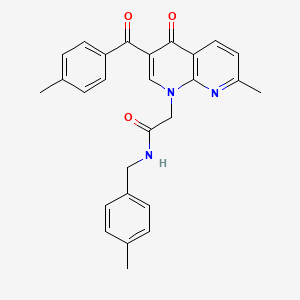

The compound “4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide” contains a benzohydrazide group and a phenyl-tetrazole group. Benzohydrazides are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and are known for their use in pharmaceuticals and explosives .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzohydrazide group attached to a phenyl-tetrazole group. The presence of multiple nitrogen atoms in the tetrazole ring could potentially contribute to its reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The tetrazole ring is known to participate in various chemical reactions, often acting as a bioisostere for carboxylic acid groups in medicinal chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the tetrazole ring could contribute to its acidity, while the benzohydrazide group could influence its solubility .科学研究应用

Medicinal Chemistry

Tetrazoles, such as the one in your compound, are of great interest in medicinal chemistry due to their diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Antibacterial Activity

Tetrazoles have shown a wide range of biological activities, including antibacterial properties . This makes them valuable in the development of new antibacterial agents.

Antifungal Activity

In addition to their antibacterial properties, tetrazoles also exhibit antifungal activities . This broadens their potential use in treating various types of infections.

Analgesic Activity

Compounds with a 5-phenyl-1H-tetrazol-1-ylmethyl substituent, like the one in your compound, have been tested for in vivo analgesic efficacy . They showed central and peripheral analgesic properties .

Anti-inflammatory Activity

Tetrazoles also exhibit anti-inflammatory activities . This makes them potentially useful in the treatment of conditions involving inflammation.

Pharmaceutical Applications

The presence of tetrazole in your compound could potentially enhance its pharmaceutical applications. Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

未来方向

作用机制

Target of Action

Tetrazole derivatives are known to interact with many enzymes and receptors in organisms via non-covalent interactions .

Mode of Action

It’s known that tetrazoles can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Tetrazole derivatives are known to affect a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .

Pharmacokinetics

It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound might have good bioavailability.

Result of Action

It’s known that tetrazole derivatives have a wide range of biological activities .

Action Environment

It’s known that the planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

属性

IUPAC Name |

4-[(5-phenyltetrazol-2-yl)methyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c16-17-15(22)13-8-6-11(7-9-13)10-21-19-14(18-20-21)12-4-2-1-3-5-12/h1-9H,10,16H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPZYZRNNCUOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

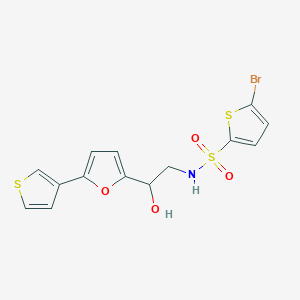

![N-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2912298.png)

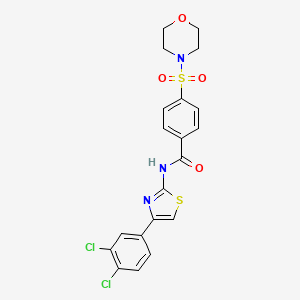

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-chloro-N-cyclopentylpyridine-3-carboxamide](/img/structure/B2912304.png)

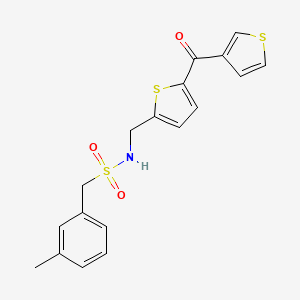

![2-Chloro-N-[2-(1,3-thiazol-2-yl)-1,3-dihydroisoindol-4-yl]propanamide](/img/structure/B2912311.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2912313.png)